(S)-5-Methyl-1-hexyne-3-ol

Overview

Description

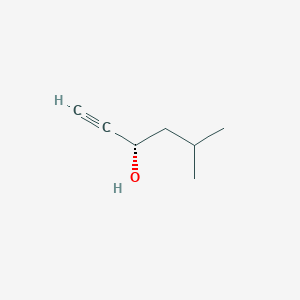

(S)-5-Methyl-1-hexyne-3-ol is a chiral secondary alcohol with a terminal alkyne group. Its molecular formula is C₇H₁₂O, molecular weight 112.17 g/mol, and CAS registry number 61996-79-0 . The IUPAC Standard InChIKey is NTNUBJHPRAMQPC-UHFFFAOYSA-N, and its structure features a six-carbon chain with a methyl branch at position 5, an alcohol group at position 3, and a terminal alkyne at position 1 (Figure 1). Key physical properties include a boiling point reported by Farchan Laboratories (1990) and spectral data (IR, mass spectrometry) provided by the National Institute of Standards and Technology (NIST) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-1-hexyne-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the enantioselective addition of acetylene to a chiral aldehyde can yield this compound. Another method involves the reduction of a chiral propargylic ketone using a suitable reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize chiral ligands and metal catalysts to ensure high enantioselectivity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methyl-1-hexyne-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-Methyl-1-hexyne-3-one or 5-Methyl-1-hexyne-3-al.

Reduction: Formation of 5-Methyl-1-hexene-3-ol or 5-Methyl-hexane-3-ol.

Substitution: Formation of 5-Methyl-1-hexyne-3-chloride or 5-Methyl-1-hexyne-3-bromide.

Scientific Research Applications

Organic Synthesis

(S)-5-Methyl-1-hexyne-3-ol is used as an intermediate in organic synthesis, particularly in the production of complex molecules. Its alkyne functional group allows for diverse reactions, including:

- Hydrogenation Reactions : The compound can undergo hydrogenation to yield valuable alcohols and alkenes. Research has demonstrated that specific catalysts can achieve high stereoselectivity in these reactions, making this compound a significant precursor for synthesizing chiral molecules .

Table 1: Comparison of Hydrogenation Catalysts for this compound

| Catalyst Type | Reaction Conditions | Conversion Rate | Stereoselectivity |

|---|---|---|---|

| Pd/C | 0.1 MPa H₂, 20 °C | >89% | up to 97% |

| Ni-based catalyst | Room temperature | 64% | Moderate |

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this compound have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound. The results indicated that certain derivatives displayed minimal inhibitory concentrations comparable to established antibiotics, suggesting a promising avenue for further research into new antimicrobial agents.

Biochemical Applications

This compound is also utilized in biochemical research:

- Cell Culture and Modification : It serves as a reagent in cell culture applications, where it can be used to modify cellular environments or as a part of complex biochemical assays .

Table 2: Applications in Biochemistry

| Application Type | Description |

|---|---|

| Cell Culture | Used as a modifying agent in cell growth |

| Molecular Testing | Acts as a reagent in various assays |

| Bioprocessing | Involved in the production of bioactive compounds |

Mechanism of Action

The mechanism of action of (S)-5-Methyl-1-hexyne-3-ol depends on its specific application. In general, the compound interacts with molecular targets through its hydroxyl group and triple bond. These interactions can involve hydrogen bonding, coordination with metal centers, or participation in nucleophilic or electrophilic reactions. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hexen-3-ol, 5-methyl-1-(phenylmethoxy)-, (3R)

CAS : 101906-15-4

Molecular Formula : C₁₄H₂₀O₂

Molecular Weight : 220.31 g/mol

Key Differences :

- Functional Groups : Replaces the terminal alkyne with a phenylmethoxy group, introducing aromaticity and ether functionality.

- Physical Properties : Higher molecular weight (220.31 vs. 112.17) due to the phenylmethoxy substituent, likely increasing boiling point and lipophilicity .

1-Hexyn-3-ol (Linear Homolog)

CAS : 105-31-7

Molecular Formula : C₆H₁₀O

Molecular Weight : 98.14 g/mol

Key Differences :

- Branching : Lacks the methyl group at position 5, resulting in a linear structure.

- Physical Properties : Lower molecular weight (98.14 vs. 112.17) likely reduces boiling point compared to the branched (S)-5-methyl derivative.

- Reactivity : Terminal alkynes in both compounds may exhibit similar reactivity in click chemistry or metal-catalyzed reactions, but steric hindrance from the methyl group in (S)-5-methyl-1-hexyne-3-ol could modulate reaction rates.

5-Chloro-2-methyl-4-isothiazolin-3-one

CAS: 26172-55-4 Molecular Formula: C₄H₄ClNOS Molecular Weight: 149.60 g/mol Key Differences:

- Functional Groups: Contains an isothiazolinone ring with chlorine and methyl substituents, conferring biocidal properties.

- Safety: Requires stringent handling (e.g., EN 374-certified gloves, respiratory protection) due to toxicity . No similar safety data is available for this compound.

Research Findings and Gaps

- Comparative studies with the (R)-enantiomer or racemic mixtures are needed.

Q & A

Q. Basic: What are the recommended synthetic strategies for (S)-5-Methyl-1-hexyne-3-ol?

Methodological Answer:

The synthesis of this compound can be approached via propargylation or alkynylation of carbonyl compounds. For example, a propargyl Grignard reagent or acetylide nucleophile could be reacted with a ketone precursor (e.g., 3-pentanone) under controlled conditions. Aqueous-phase reactions using transition-metal catalysts (e.g., Cu or Pd) may enhance selectivity and yield . Chiral resolution or asymmetric catalysis (e.g., chiral ligands) is critical to achieving the (S)-enantiomer. Key steps include:

- Precursor activation : Use anhydrous conditions for Grignard reagent formation.

- Stereochemical control : Employ chiral auxiliaries or catalysts to direct stereoselectivity.

- Purification : Distillation or column chromatography to isolate the product.

Q. Advanced: How can stereoselective synthesis of the (S)-enantiomer be optimized?

Methodological Answer:

To optimize enantiomeric excess (ee), use kinetic resolution or asymmetric catalytic systems. For instance:

- Chiral ligands : Employ (R)-BINAP or Jacobsen catalysts in copper-mediated alkynylation reactions.

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze the undesired enantiomer.

- Monitoring : Track ee via chiral HPLC or polarimetry during reaction progression. Adjust reaction time and temperature to minimize racemization .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm structure (e.g., alkynyl proton at ~2.1 ppm, hydroxyl proton at ~1.5 ppm) .

- IR spectroscopy : Identify alkyne C≡C stretch (~2100–2260 cm) and hydroxyl O-H stretch (~3200–3600 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 113.12 (calculated: 113.0966) .

Q. Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

this compound is sensitive to:

- Oxidation : Store under inert gas (N/Ar) to prevent alkyne oxidation.

- Light/heat : Degrades via radical polymerization; use amber glassware and maintain temperatures below 25°C.

- pH : Avoid strong acids/bases to prevent hydroxyl group elimination. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 weeks) with HPLC monitoring .

Q. Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to mitigate inhalation risks (flammability: Category 3; GHS H226) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contamination (aquatic toxicity: Category 2; GHS H401) .

Q. Advanced: How can contradictory data in studies on reactivity or bioactivity be resolved?

Methodological Answer:

Contradictions often arise from impurities, stereochemical variations, or methodological differences. Resolve via:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., solvent purity, catalyst loading).

- Cross-validation : Compare results across multiple techniques (e.g., NMR, X-ray crystallography for structure; IC assays for bioactivity).

- Meta-analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify confounding variables .

05 文献检索Literature search for meta-analysis02:58

Q. Advanced: What role does this compound play in synthesizing complex organic molecules?

Methodological Answer:

The compound serves as a chiral building block for:

- Natural product synthesis : Alkynol moieties in terpenes or polyketides.

- Pharmaceutical intermediates : Introduce stereocenters in β-blockers or antivirals.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole linkages .

Q. Advanced: How can mechanistic studies elucidate reaction pathways involving this compound?

Methodological Answer:

- Isotopic labeling : Use C or H isotopes to track bond formation/cleavage in propargylation reactions.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and energy profiles .

Properties

IUPAC Name |

(3S)-5-methylhex-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUBJHPRAMQPC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426658 | |

| Record name | (3S)-5-methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65489-14-7 | |

| Record name | (3S)-5-methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.